molecular formula C11H18N2O7 B13396088 Zanamivir Amine

Zanamivir Amine

Cat. No.: B13396088
M. Wt: 290.27 g/mol
InChI Key: NKENBBIXEGPQLS-UHFFFAOYSA-N
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Description

Historical Context of Neuraminidase Inhibitor Development

The journey toward the development of neuraminidase inhibitors, culminating in the synthesis of this compound, is rooted in decades of biochemical and structural research. The initial foray into neuraminidase inhibition began in the 1960s, when Edmond and colleagues synthesized the first compounds capable of inhibiting the enzymatic activity of neuraminidase. These early inhibitors, primarily N-substituted oxamic acids, provided the first evidence that chemical interference with neuraminidase could impede the life cycle of influenza viruses. However, these compounds lacked sufficient potency and selectivity, prompting further investigation into the enzyme’s catalytic mechanism.

A significant breakthrough occurred with the identification of 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (commonly referred to as DANA), a transition state analog of the natural substrate N-acetylneuraminic acid. DANA demonstrated the ability to inhibit viral neuraminidase in vitro by mimicking the high-energy transition state of sialic acid cleavage. Despite its promising in vitro activity, DANA failed to exhibit substantial antiviral efficacy in animal models, largely due to suboptimal binding affinity and pharmacokinetic limitations.

The advent of X-ray crystallography in the early 1990s revolutionized the field by enabling the elucidation of the three-dimensional structure of influenza virus neuraminidase. This structural insight revealed a highly conserved active site, characterized by a negatively charged pocket that could accommodate modifications at specific positions on the sialic acid scaffold. Rational drug design efforts, guided by these structural data, led to the substitution of the C4 hydroxyl group in DANA with a guanidino moiety, resulting in a dramatic enhancement of binding affinity—over 10,000-fold compared to the parent compound. This modification gave rise to zanamivir, with this compound representing a closely related structural analog featuring an amine group at the C4 position.

The following table summarizes key milestones in the historical development of neuraminidase inhibitors:

Year Milestone Description
1960s Synthesis of N-substituted oxamic acids First demonstration of neuraminidase inhibition
1970s Discovery of DANA Identification of a transition state analog with in vitro activity
1990s X-ray crystallography of neuraminidase Structural elucidation of the enzyme active site
1993 Rational design of zanamivir Introduction of the C4 guanidino substitution for enhanced affinity
2000s Structural analogs including this compound Exploration of amine substitutions at C4 for improved interaction

These advances collectively laid the foundation for the structure-based design of neuraminidase inhibitors, with this compound exemplifying the successful application of these principles.

Role of this compound in Influenza Virus Targeting

The antiviral efficacy of this compound is intrinsically linked to its ability to target the neuraminidase enzyme of influenza viruses. Neuraminidase, a sialidase glycoprotein located on the viral surface, facilitates the release of newly formed virions by cleaving terminal sialic acid residues from host cell glycoproteins and glycolipids. This enzymatic activity is essential for viral propagation, as it prevents the aggregation of virions at the cell surface and enables efficient dissemination of the infection.

This compound exerts its antiviral effect by occupying the active site of neuraminidase, thereby competitively inhibiting the cleavage of sialic acid substrates. Structural studies have demonstrated that the amine group at the C4 position of this compound engages in electrostatic interactions with conserved acidic residues within the active site, most notably glutamate at position 119. This interaction stabilizes the inhibitor within the catalytic pocket, effectively blocking access to the natural substrate and halting the enzymatic reaction.

The following table presents comparative binding affinities (expressed as inhibition constants) for various neuraminidase inhibitors, highlighting the impact of C4 substitutions:

Compound C4 Substitution Inhibition Constant (Ki, nM) Reference
DANA Hydroxyl ~10,000
Zanamivir Guanidino ~1
This compound Amine ~10–100

These data underscore the critical role of the C4 substituent in modulating binding affinity, with this compound demonstrating significantly improved inhibition relative to DANA, albeit with slightly lower affinity than the guanidino-substituted zanamivir.

Further research has revealed that the binding of this compound to neuraminidase is characterized by a high degree of specificity, owing to its close structural resemblance to the natural transition state of sialic acid cleavage. This specificity minimizes the likelihood of off-target effects and reduces the potential for the emergence of resistance mutations that compromise inhibitor efficacy. Moreover, the structural compatibility of this compound with the conserved features of the neuraminidase active site enables broad-spectrum activity against diverse influenza virus strains, including both influenza A and B subtypes.

Properties

IUPAC Name

3-acetamido-4-amino-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O7/c1-4(15)13-8-5(12)2-7(11(18)19)20-10(8)9(17)6(16)3-14/h2,5-6,8-10,14,16-17H,3,12H2,1H3,(H,13,15)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKENBBIXEGPQLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00869795
Record name 5-Acetamido-4-amino-2,6-anhydro-3,4,5-trideoxynon-2-enonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00869795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Intermediates and Structural Modifications

  • Intermediate Formation : The synthesis often begins with protected sialic acid derivatives or glucose analogs, which are selectively functionalized at specific positions (C-4, C-5, C-7).
  • Introduction of the Amino Group : The amino functionality at C-4 is introduced via azide reduction or direct amination, often utilizing safer and milder reagents.
  • Core Construction : The densely substituted dihydropyran ring is constructed via cyclization reactions, often employing asymmetric aza-Henry reactions or cyclizations involving nitro groups as latent amino sources.

Preparation Methods of this compound

Reduction of Azido Precursors

One of the most common routes involves converting azide intermediates to amines:

Step Reagents & Conditions Outcome Research Notes
Azide reduction Lindlar catalyst under H₂, or catalytic hydrogenation Amine formation Safer milder conditions compared to H₂S or harsh catalysts; shorter reaction times and fewer impurities
Example Lindlar catalyst at room temperature High purity this compound Reduced side-products, improved yield (30-50%)

Use of Reducing Agents

  • Zinc/Ammonium Chloride : A prominent method due to its cost-effectiveness, eco-friendliness, and shorter reaction times. It selectively reduces azides without affecting the double bonds or other sensitive groups.

    Reagent Conditions Advantages Reference
    Zinc dust + Ammonium chloride Room temperature to 35°C Shorter reaction time, high selectivity, low toxicity
  • Sodium Borohydride / Lithium Aluminium Hydride : Less favored due to harsh conditions and potential over-reduction.

Cyclization and Core Formation

  • Asymmetric Aza-Henry Reaction : Employed in recent total syntheses, this method uses chiral sulfinylimine intermediates derived from inexpensive sources like D-glucono-δ-lactone to construct the dihydropyran core with high stereoselectivity.

  • Nitro Group as Latent Amine : Recent approaches utilize nitro groups at C-4, which are reduced under mild conditions to generate the amino group, avoiding hazardous azide chemistry.

Key Research Outcomes and Data Tables

Patented Processes (EP2476675A1)

  • Process Summary :
    • Starting from intermediates like methyl 5-acetamido-4-azido-6-(1,2,3-triacetoxypropyl)-5,6-dihydro-4H-pyran-2-carboxylate.
    • Reduction with zinc/ammonium chloride at 25–35°C.
    • Hydrolysis and deacetylation steps to obtain the core structure.
    • Final reaction with ammonium formate and ammonia at 80–100°C to yield Zanamivir.
Step Reagents Conditions Purity & Yield Notes
Azide reduction Zinc powder + NH₄Cl Room temperature High purity (>99.5%) Shorter reaction time, eco-friendly
Hydrolysis Sodium hydroxide 15°C, pH 6.5–7 Efficient conversion Avoids harsh acids
Final amination Ammonium formate + ammonia 80–100°C High yield Recrystallization yields pure Zanamivir

Total Synthesis via Asymmetric Aza-Henry Reaction (ACS Org Lett., 2016)

  • Method :
    • Utilizes chiral sulfinylimine derived from D-glucono-δ-lactone.
    • Avoids hazardous azide reagents.
    • High stereoselectivity achieved.
Step Reagents & Conditions Outcome Research Significance
Core construction Asymmetric aza-Henry reaction Densely substituted dihydropyran core Efficient, scalable, environmentally friendly

Notes on Process Optimization and Environmental Considerations

  • Eco-friendly Catalysts : Zinc/Ammonium chloride is favored for its low toxicity and recyclability.
  • Reaction Time : Use of zinc reduces reaction times from 4–16 hours (traditional methods) to approximately 1–2 hours.
  • Purification : Recrystallization with water or alcohols yields high-purity this compound (>99.5% by HPLC).

Summary of Key Preparation Methods

Method Main Reagents Advantages Limitations References
Zinc/Ammonium Chloride Reduction Zinc dust + NH₄Cl Cost-effective, eco-friendly, rapid Requires controlled conditions
Asymmetric Aza-Henry Reaction Chiral sulfinylimine High stereoselectivity, scalable Requires specialized catalysts
Nitro Group Reduction Nitro precursor + mild reducing agents Safer alternative to azide reduction Multi-step, needs precise control

Chemical Reactions Analysis

Types of Reactions

Zanamivir Amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modifications at the amino and guanidino groups .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

Table 1: Key Structural Features of Zanamivir Amine and Related Compounds
Compound Core Structure Functional Groups Molecular Weight (Da) Key Modifications
This compound Cyclohexene derivative Amine, carboxylic acid, acetamide 328.3 Guanidine → amine substitution
Zanamivir Cyclohexene derivative Guanidine, carboxylic acid 332.3 Parent compound
Oseltamivir Cyclohexene derivative Hydrophobic ethylpropoxy, amine 312.4 Guanidine → amine; glycerol → hydrophobic group
Peramivir Cyclopentane derivative Guanidine, hydrophobic groups 328.3 Cyclopentane core with dual moieties
Laninamivir Cyclohexene derivative Guanidine, octanoate ester 496.5 Esterified prodrug of zanamivir analog

Key Insights :

  • Oseltamivir’s hydrophobic substitution enables oral bioavailability, unlike zanamivir and its derivatives, which require inhalation .

Resistance Profiles

Table 2: Resistance Frequency and Mutational Hotspots
Compound Resistance Frequency Common Resistance Mutations IC₅₀ Shift vs. Wild-Type
This compound Not reported E119G, Q136K (hypothesized) ~5–10× increase
Zanamivir <1% in clinical isolates E119G, Q136K, D197N 5–10× increase
Oseltamivir 2–5% (H1N1 strains) H274Y, N294S >100× increase
Peramivir Rare I222R, H274Y 10–50× increase

Key Insights :

  • Zanamivir and its derivatives exhibit lower resistance rates compared to oseltamivir due to stronger interactions with conserved neuraminidase residues (e.g., E119) .
  • The Q136K mutation in influenza B reduces zanamivir’s efficacy (IC₅₀ = 1.78–2.72 nM vs.

Pharmacokinetic and Bioavailability Profiles

Table 3: Pharmacokinetic Parameters
Compound Route of Administration Oral Bioavailability Half-Life (h) Key Limitations
This compound Experimental (oral) <2% (predicted) 2–3 High polarity limits absorption
Zanamivir Inhalation 2% 2.5–5 Requires nebulization
Oseltamivir Oral 80% 6–10 Requires carboxylate activation
Laninamivir Inhalation >40% 48–72 Prolonged activity due to esterification

Key Insights :

  • This compound Triacetate Methyl Ester, a prodrug of this compound, shows improved oral bioavailability (10–15%) and extended half-life (4–6 h) .
  • Oseltamivir’s hydrophobic modifications enable high oral bioavailability, but resistance mutations (e.g., H274Y) limit its utility .

In Vitro and In Vivo Efficacy

Table 4: Antiviral Activity Against Influenza A/H1N1
Compound IC₅₀ (nM) EC₅₀ (nM) In Vivo Protection (Mice)
This compound 2.1 5.8 80% survival at 10 mg/kg
Zanamivir 0.9 3.2 90% survival at 5 mg/kg
Oseltamivir 1.5 4.7 70% survival at 20 mg/kg
BCX-1812 0.6 1.9 100% survival at 1 mg/kg

Key Insights :

  • Cyclopentane derivatives (e.g., BCX-1812) show superior in vivo efficacy compared to zanamivir and oseltamivir, with 100% survival at 0.01 mg/kg via intranasal delivery .
  • Zanamivir retains potency against oseltamivir-resistant strains (e.g., H274Y) due to its conserved binding interactions .

Biological Activity

Zanamivir amine, a derivative of zanamivir, is a neuraminidase inhibitor that has shown significant antiviral activity against influenza viruses. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions by inhibiting the neuraminidase enzyme, which is crucial for the replication and spread of influenza viruses. By binding to the active site of neuraminidase, this compound prevents the cleavage of sialic acid residues on the host cell surface, thereby hindering viral release and subsequent infection of new cells .

Antiviral Efficacy

Research has demonstrated that this compound exhibits potent antiviral activity against various strains of influenza virus. A study evaluated its effectiveness against 22 strains, revealing that this compound inhibited viral replication at nanomolar concentrations .

Influenza Strain IC50 (nM) Comments
H1N15.2Effective against seasonal strains
H3N23.8Comparable efficacy to zanamivir
Oseltamivir-resistant12.4Reduced susceptibility observed

Clinical Trials

A double-blind, randomized study involving inhaled zanamivir (which includes this compound) was conducted to assess its prophylactic efficacy within households during influenza outbreaks. The results indicated an 81% protective efficacy against symptomatic laboratory-confirmed influenza among contacts who received zanamivir compared to placebo .

  • Study Design :
    • Participants: 1,291 household contacts
    • Treatment: 10 mg zanamivir inhaled once daily for 10 days
    • Outcomes: 4% of zanamivir households vs. 19% of placebo households developed symptomatic influenza.

4. Resistance Patterns

Resistance to this compound has been documented but remains relatively rare. A notable mutation associated with resistance is the Q136K mutation in the neuraminidase gene, which can lead to a significant reduction in susceptibility (up to 300-fold) to zanamivir .

Mutation Effect on Susceptibility Clinical Implications
Q136K~300-fold reductionObserved in immunocompromised patients
R152KModerate reductionLess common in clinical isolates

5. Comparative Analysis with Other Neuraminidase Inhibitors

This compound has been compared with other neuraminidase inhibitors such as oseltamivir and peramivir. In vitro studies suggest that while zanamivir is effective against many strains, resistance patterns differ significantly between these drugs.

Drug Efficacy Against H1N1 Resistance Rate
This compoundHighLow
OseltamivirModerateHigher
PeramivirHighModerate

Q & A

Basic Research Questions

Q. What are the recommended synthesis and characterization protocols for Zanamivir Amine Triacetate Methyl Ester?

  • Methodology : The synthesis involves three steps: (1) conversion of Zanamivir to its amine derivative, (2) acetylation with acetic anhydride, and (3) methylation using iodomethane. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>99.5% for reference standards), and mass spectrometry (MS) for molecular weight validation .
  • Application : These protocols ensure batch consistency for in vitro neuraminidase inhibition assays and preclinical pharmacokinetic studies.

Q. How should researchers validate the antiviral efficacy of this compound derivatives against influenza A and B strains?

  • Experimental Design : Use plaque reduction assays (PRAs) in Madin-Darby Canine Kidney (MDCK) cells, with viral load quantification via RT-PCR. Include oseltamivir as a comparator to assess relative potency. Studies should control for HA backbone variations, as differences in viral strains (e.g., seasonal H1N1 vs. pandemic 2009 H1N1) may influence sensitivity .
  • Data Interpretation : A ≥50% reduction in plaque formation at 1–10 µM concentrations indicates efficacy. Cross-reference with neuraminidase inhibition kinetics (IC₅₀ values) to confirm mechanism-specific activity .

Q. What analytical methods are critical for quality control of this compound intermediates?

  • Guidance : Follow ICH Q2(R1) guidelines for method validation. Use HPLC with UV detection (λ = 210–230 nm) for purity analysis and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for impurity profiling. Reference pharmacopeial standards (e.g., USP) for traceability .

Advanced Research Questions

Q. How do HA mutations (e.g., N163K/T) influence this compound resistance, and how should contradictory in vitro findings be resolved?

  • Mechanistic Insight : The N163K/T mutation in hemagglutinin (HA) reduces Zanamivir sensitivity by altering receptor-binding affinity. However, conflicting reports arise from differences in viral backbone sequences (e.g., pandemic 2009 H1N1 vs. lab-adapted strains) .
  • Resolution Strategy : Use reverse genetics to introduce mutations into identical viral backbones. Pair with surface plasmon resonance (SPR) to measure binding affinity changes to sialic acid receptors .

Q. What experimental models best predict the pharmacokinetics of this compound conjugates (e.g., CD388 with IgG1 Fc)?

  • Model Selection : Employ murine models with humanized Fc receptors to evaluate half-life extension and macrophage recruitment. Compare systemic exposure via LC-MS/MS against unconjugated Zanamivir. Note: Interspecies scaling from rodents to humans is reliable for Zanamivir derivatives .
  • Data Contradictions : If in vivo efficacy diverges from in vitro results, assess tissue penetration barriers (e.g., lung epithelial cell uptake) using confocal microscopy with fluorescently tagged conjugates .

Q. How should researchers address discrepancies in neuraminidase inhibition data between clinical isolates and recombinant strains?

  • Root Cause : Clinical isolates often harbor compensatory mutations (e.g., in NA or HA) absent in lab-engineered strains. Perform whole-genome sequencing of isolates and validate findings in primary human airway epithelial cell cultures .
  • Mitigation : Use isogenic viral pairs (wild-type vs. mutant) in parallel assays to isolate mutation-specific effects .

Q. What computational approaches are effective for optimizing this compound derivatives with improved bioavailability?

  • Strategy : Apply molecular dynamics (MD) simulations to predict binding stability to neuraminidase active sites (e.g., residues E119, D151). Use quantitative structure-activity relationship (QSAR) models to prioritize derivatives with enhanced solubility (logP < -1.5) .
  • Validation : Cross-validate computational predictions with surface plasmon resonance (SPR) and crystallography to confirm binding mode changes .

Data Contradiction Analysis

Q. Why do some studies report increased Zanamivir sensitivity with N163G mutations, while others observe reduced sensitivity with N163H/K/T?

  • Key Factors : The HA backbone context (e.g., seasonal vs. pandemic H1N1) modulates the functional impact of N163 mutations. For example, N163G in a lab strain may enhance receptor avidity, indirectly boosting Zanamivir efficacy, whereas N163H/K/T in clinical isolates alters glycan shielding .
  • Resolution Framework : Use deep mutational scanning to map epistatic interactions between HA/NA mutations and correlate with phenotypic resistance profiles .

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